H-His(Trt)-OH

Catalog No.
S726840
CAS No.
35146-32-8
M.F
C25H23N3O2
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-His(Trt)-OH

CAS Number

35146-32-8

Product Name

H-His(Trt)-OH

IUPAC Name

(2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m0/s1

InChI Key

BSZQZNOAYQCQFZ-QHCPKHFHSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N

Synonyms

H-His(Trt)-OH;35146-32-8;1-(TRIPHENYLMETHYL)-L-HISTIDINE;N(im)-Trityl-L-histidine;ST51037694;C25H23N3O2;PubChem18948;N-im-Trityl-L-histidine;AC1OLR38;N-(im)-Trityl-L-histidine;94469_ALDRICH;SCHEMBL3839522;94469_FLUKA;CTK1C1985;MolPort-003-939-834;H-His(Trt)-2-ChlorotritylResin;L-Histidine,1-(triphenylmethyl)-;ZINC4899585;ANW-56711;AKOS015854050;AKOS015909714;AM81827;AJ-52571;AK-49720;BC681198

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)[O-])[NH3+]

Chemical Identity and Properties:

H-His(Trt)-OH, also known as N-im-Trityl-L-histidine, is a derivative of the amino acid L-histidine. It has the chemical formula C25H23N3O2 and a CAS number of 35146-32-8. The "Trt" group attached to the histidine molecule is a triphenylmethyl group, which provides certain chemical properties useful in research applications [].

Use in Peptide Synthesis:

H-His(Trt)-OH is a valuable building block in the field of peptide synthesis. The trityl group acts as a protecting group for the imidazole side chain of histidine, preventing unwanted reactions while allowing the formation of peptide bonds with other amino acids. Once the peptide chain is assembled, the trityl group can be selectively removed using acidic conditions, revealing the free histidine side chain in the final product [, ].

Research in Protein-Protein Interactions:

H-His(Trt)-OH can be used as a probe to study protein-protein interactions. The trityl group can be modified with various functional groups that can selectively bind to specific targets on other proteins. By analyzing the binding affinity and specificity of these modified H-His(Trt)-OH molecules, researchers can gain valuable insights into the interactions between different proteins [].

Potential Applications in Drug Discovery:

Due to its ability to modify the properties of histidine, H-His(Trt)-OH holds potential applications in drug discovery. By incorporating this derivative into peptides or small molecules, researchers can explore how these modifications affect the biological activity and pharmacokinetic properties of potential drug candidates [].

H-His(Trt)-OH, also known as 1-(Triphenylmethyl)-L-histidine, is a derivative of the amino acid L-histidine. It has the molecular formula C25H23N3O2 and a molecular weight of 397.47 g/mol. This compound is characterized by the presence of a trityl (Trt) protecting group on the nitrogen atom of the imidazole side chain of histidine, which enhances its stability and reactivity in various

H-His(Trt)-OH itself doesn't have a known mechanism of action in biological systems. Its primary function is as a protected amino acid building block for peptide synthesis. Once incorporated into a peptide, the histidine residue within the peptide might play a role in various mechanisms depending on the specific sequence and function of the peptide. For example, histidine residues can act as acid-base catalysts or participate in metal ion binding [].

, particularly in peptide synthesis. The trityl group serves to protect the histidine side chain during coupling reactions, thus preventing unwanted side reactions such as racemization. For instance, when H-His(Trt)-OH is coupled with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (DCC), it can form peptide bonds effectively while minimizing racemization compared to unprotected histidine derivatives .

In addition, H-His(Trt)-OH can undergo deprotection to yield free L-histidine, which can then participate in further biochemical processes or reactions.

L-histidine, the parent amino acid of H-His(Trt)-OH, plays crucial roles in various biological functions including:

  • Proton buffering: Histidine's imidazole side chain can accept and donate protons, making it essential for maintaining pH balance in biological systems.
  • Metal ion chelation: Histidine can bind metal ions, which is important for enzyme activity and metal ion transport.
  • Scavenging reactive species: It helps in detoxifying reactive oxygen and nitrogen species.
  • Erythropoiesis: Histidine is involved in the production of red blood cells.
  • Histaminergic system: It serves as a precursor for histamine, a key neurotransmitter.

The modified form, H-His(Trt)-OH, retains these biological activities but is primarily used in synthetic applications due to its stability and ease of handling .

The synthesis of H-His(Trt)-OH typically involves the following steps:

  • Protection of Histidine: L-histidine is reacted with trityl chloride in the presence of a base such as triethylamine to introduce the trityl group.
  • Coupling Reaction: The protected histidine derivative can then be coupled with carboxylic acids or other amino acids using coupling agents like DCC or N-hydroxybenzotriazole (HOBt) to form peptides.
  • Deprotection: After the desired peptide synthesis is complete, the trityl group can be removed through acid treatment or other methods to yield the free amino acid or peptide .

H-His(Trt)-OH is primarily utilized in:

  • Peptide Synthesis: As a building block for synthesizing peptides and proteins where histidine residues are required.
  • Pharmaceutical Development: It is used in the synthesis of bioactive compounds such as falcitidin acyl tetrapeptides, which have potential antimalarial properties .
  • Research: In studies exploring the roles of histidine in biological systems and its interactions with various biomolecules.

Studies have shown that H-His(Trt)-OH exhibits specific interactions when incorporated into peptides. The presence of the trityl group minimizes racemization during solid-phase peptide synthesis, allowing for more efficient coupling reactions compared to unprotected histidine derivatives. This property makes it particularly valuable in synthesizing peptides with high stereochemical fidelity . Additionally, its ability to chelate metal ions enhances its utility in biochemical assays and studies involving metal-dependent enzymes.

Several compounds are structurally related to H-His(Trt)-OH. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
Fmoc-His(Trt)-OHFmoc-protected histidine derivativeUsed widely in solid-phase peptide synthesis; less stable than Trt-protected variants.
Boc-His(Trt)-OHBoc-protected histidine derivativeProvides different stability and reactivity; often used for different synthetic strategies.
His-OHUnprotected L-histidineMore reactive but prone to racemization; less stable than protected forms.
His(OMe)-OHMethoxy derivative of histidineModifies solubility and reactivity; used in specific biochemical applications.

H-His(Trt)-OH stands out due to its enhanced stability provided by the trityl protection during peptide synthesis, making it preferable for applications requiring high purity and minimal side reactions .

XLogP3

1.5

Other CAS

35146-32-8

Dates

Modify: 2023-08-15

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